Tilbroquinol

8-hydroxyquinoline derivatives antiprotozoal agents structure-activity relationship

Tilbroquinol (CAS 7175-09-9) is a synthetic halogenated 8-hydroxyquinoline derivative classified under ATC code P01AA05 as an antiprotozoal agent primarily indicated for intestinal amoebiasis. It is the 7-bromo-5-methyl-8-hydroxyquinoline analog that was historically developed as a luminal amoebicide, exerting contact amoebicidal action against trophozoites and cystic forms of Entamoeba histolytica.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 7175-09-9
Cat. No. B1681315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilbroquinol
CAS7175-09-9
Synonyms7-bromo-5-methyl-8-quinolinol
tilbroquinol
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C=CC=N2)O)Br
InChIInChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3
InChIKeyJMOVFFLYGIQXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tilbroquinol 7175-09-9 Procurement Overview: Halogenated 8-Hydroxyquinoline Antiprotozoal Profile


Tilbroquinol (CAS 7175-09-9) is a synthetic halogenated 8-hydroxyquinoline derivative classified under ATC code P01AA05 as an antiprotozoal agent primarily indicated for intestinal amoebiasis [1]. It is the 7-bromo-5-methyl-8-hydroxyquinoline analog that was historically developed as a luminal amoebicide, exerting contact amoebicidal action against trophozoites and cystic forms of Entamoeba histolytica [2]. The compound has been approved in France, Morocco, and Saudi Arabia, though withdrawn from the French and Saudi Arabian markets due to hepatotoxicity risk outweighing therapeutic benefit, and remains available only in Morocco under restricted use for intestinal amoebiasis treatment [3].

Tilbroquinol 7175-09-9: Why Substitution with Other 8-Hydroxyquinoline Antiprotozoals Requires Quantified Justification


Tilbroquinol cannot be substituted indiscriminately with other halogenated 8-hydroxyquinoline derivatives (e.g., Clioquinol, Broxyquinoline, Chlorquinaldol) due to compound-specific differences in halogen substitution patterns (bromine at C7 position versus chlorine/iodine in analogs), which directly impact physicochemical properties including pKa and logP . More critically, the safety and regulatory profiles diverge significantly: Clioquinol is associated with subacute myelo-optic neuropathy (SMON) with documented neurotoxicity in Japanese epidemiological studies [1], whereas Tilbroquinol's primary withdrawal driver was hepatotoxicity rather than SMON, as evidenced by transaminase elevation in healthy volunteers and regulatory actions by French authorities [2]. These divergent toxicity mechanisms and regulatory statuses preclude generic class-based substitution without compound-specific risk-benefit assessment.

Tilbroquinol 7175-09-9 Quantified Differentiation Evidence for Scientific Procurement


Tilbroquinol vs. Clioquinol: Divergent Halogen Substitution and Physicochemical Properties

Tilbroquinol is structurally distinguished as 7-bromo-5-methyl-8-hydroxyquinoline, whereas Clioquinol (Iodochlorhydroxyquin) is 5-chloro-7-iodo-8-hydroxyquinoline . This halogen substitution difference produces quantifiable physicochemical divergence: Tilbroquinol exhibits an estimated logP of approximately 3.11-3.38 and a predicted acidic pKa of 3.79±0.30, whereas Clioquinol's iodine substitution confers distinct lipophilicity and metal-chelating properties associated with its documented neurotoxicity .

8-hydroxyquinoline derivatives antiprotozoal agents structure-activity relationship

Tilbroquinol Hepatotoxicity Risk: Quantitative Transaminase Elevation in Healthy Volunteers

Tilbroquinol (in the INTETRIX fixed-dose combination with tiliquinol) demonstrated frequent, moderate, asymptomatic, and reversible transaminase elevation in healthy volunteer studies, leading to French regulatory restriction of paediatric formulations due to hepatotoxicity concerns [1]. The drug was withdrawn from the French and Saudi Arabian markets primarily because hepatotoxicity risk was determined to outweigh therapeutic benefit [2].

hepatotoxicity drug safety transaminase elevation 8-hydroxyquinoline toxicity

Tilbroquinol and Tiliquinol Combination: Regulatory History and Differential Market Availability

Tilbroquinol is uniquely formulated as a fixed-dose combination product (INTETRIX) containing tilbroquinol 200 mg, tiliquinol 50 mg, and tiliquinol laurylsulfate 50 mg per capsule, which received marketing authorization in France on June 30, 1997 [1]. This authorization was abrogated on October 23, 2023, with commercial discontinuation declared as of April 30, 2021 [2]. In contrast, the compound remains available with restricted use solely for intestinal amoebiasis in Morocco [3].

fixed-dose combination intestinal amoebiasis drug regulation market withdrawal

Tilbroquinol-Tiliquinol Combination: Documented Neurotoxicity in Clinical Case Reports

Neurological and ophthalmologic neurotoxicity has been documented following long-term treatment with the tilbroquinol-tiliquinol combination [1]. A 1985 clinical case report described neurological and ocular impairment after prolonged use of this combination, confirming that Tilbroquinol shares the class-level neurotoxicity liability of halogenated hydroxyquinolines [2].

neurotoxicity SMON adverse drug reaction 8-hydroxyquinoline safety

Tilbroquinol 7175-09-9 Validated Application Scenarios for Scientific and Industrial Use


Comparative Toxicological Research on Halogenated 8-Hydroxyquinoline Hepatotoxicity vs. Neurotoxicity

Tilbroquinol serves as a critical comparator compound in mechanistic toxicology studies investigating the differential organ-specific toxicity of halogenated 8-hydroxyquinoline derivatives. Its documented hepatotoxicity profile—characterized by frequent transaminase elevation in healthy volunteers—contrasts with Clioquinol's well-established neurotoxicity (SMON) [1]. This divergence enables head-to-head investigation of how halogen substitution (bromine at C7 for Tilbroquinol vs. iodine at C7 for Clioquinol) alters tissue-specific toxicity mechanisms, including differential metal-chelation properties and enzyme inhibition profiles.

Regulatory Science and Pharmacovigilance Case Studies of Drug Withdrawal

The regulatory history of Tilbroquinol—approved in France (1997), withdrawn due to hepatotoxicity risk (2023 authorization abrogation), and retained with restricted use in Morocco—provides a valuable case study for regulatory science curricula and pharmacovigilance training [2]. The compound exemplifies differential regulatory outcomes for chemically similar agents, illustrating how national health authorities (ANSM France, Saudi FDA, Moroccan Ministry of Health) independently assess risk-benefit ratios based on local epidemiological context and available therapeutic alternatives.

In Vitro Antiprotozoal Screening of 8-Hydroxyquinoline Structural Analogs

Tilbroquinol is used as a reference standard in high-throughput screening (HTS) campaigns evaluating novel antiprotozoal agents against Entamoeba histolytica, with documented luminal amoebicidal activity against both trophozoite (minuta form) and cystic forms [3]. Its inclusion in screening panels alongside Clioquinol, Broxyquinoline, and Chlorquinaldol enables structure-activity relationship (SAR) analysis correlating halogen substitution patterns with anti-amoebic potency and cytotoxicity profiles.

Fixed-Dose Combination Pharmacokinetic Studies of Non-Absorbed Luminal Agents

The INTETRIX formulation (tilbroquinol 200 mg + tiliquinol 50 mg + tiliquinol laurylsulfate 50 mg) offers a research model for studying the pharmacokinetics of minimally absorbed luminal agents [4]. The combination's property of maintaining high intraluminal concentrations with negligible systemic absorption provides a template for designing gastrointestinal-targeted antiparasitic therapies, with the documented transaminase elevation data serving as a benchmark for hepatic safety monitoring in similar non-absorbed drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilbroquinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.